N-(2-Bromo-4-fluorobenzyl)-N-methylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 |
InChI Key |
VXSGFOJODCCASN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Historical and Current Synthetic Routes to N-(2-Bromo-4-fluorobenzyl)-N-methylamine and Related Analogues
The preparation of this compound and its analogues relies on established and contemporary synthetic methodologies. These approaches often involve the formation of the benzyl (B1604629) amine core, followed or preceded by the introduction of the halogen substituents.
Strategies for Benzyl Amine Formation
The formation of the benzylamine (B48309) moiety is a cornerstone of synthesizing the target compound. A common industrial method involves the reaction of benzyl chloride with ammonia (B1221849). chemicalbook.com Alternative approaches include the catalytic hydrogenation of benzonitrile (B105546) or the reaction of benzaldehyde (B42025) with ammonia in the presence of hydrogen and a catalyst. chemicalbook.com
Reductive amination of the corresponding benzaldehyde (2-bromo-4-fluorobenzaldehyde) with methylamine (B109427) is a direct and widely used laboratory-scale method. This reaction typically involves the formation of an intermediate imine, which is then reduced to the amine using a suitable reducing agent like sodium borohydride (B1222165). ias.ac.in The reductive amination of carbonyl compounds is a convenient and practical method for synthesizing secondary amines. ias.ac.in
Another strategy involves the use of hydrobenzamides, which are formed by the condensation of three molecules of an aromatic aldehyde with two molecules of ammonia. ias.ac.in The subsequent reduction of the hydrobenzamide (B1588721) with a reagent like sodium borohydride can yield a mixture of primary and secondary benzylamines. ias.ac.in
More recent methods have focused on direct C-H functionalization. For instance, a copper-catalyzed route to α-substituted primary benzylamines from alkylarenes and diarylimines has been developed, which directly affords the amine hydrochloride salt. acs.orgchemistryviews.org This method is advantageous due to the use of a cheap catalyst system and commercially available reagents. acs.org
Introduction and Manipulation of Bromo and Fluoro Substituents
The introduction of bromine and fluorine onto the benzene (B151609) ring can be achieved at various stages of the synthesis. The starting material can be a pre-functionalized benzene derivative, or the halogens can be introduced onto the aromatic ring of a precursor molecule.
For instance, 2-fluoro-4-bromotoluene can be synthesized from para-toluidine through a series of steps including salt formation, nitration, diazotization, and bromo-substitution to yield 2-nitro-4-bromotoluene, followed by reduction, another diazotization, and fluorination. google.com The resulting 2-fluoro-4-bromotoluene can then be subjected to radical bromination to form 2-fluoro-4-bromobenzyl bromide, a key intermediate for amination. google.com
The synthesis of fluorinated benzyl bromides can also be achieved through a photoinduced atom transfer radical addition (ATRA) to styrenes using α-bromo-α-fluorocarbonyls. nih.gov Classical methods for preparing benzyl bromides often involve the use of N-bromosuccinimide with a radical initiator. nih.gov
The reactivity of the halogen substituents is also a key consideration. In nucleophilic aromatic substitution reactions, fluorine is generally more reactive than bromine as a leaving group. nih.gov This is due to fluorine's high electronegativity, which stabilizes the intermediate Meisenheimer complex. stackexchange.com Conversely, the bromine atom in compounds like p-bromo fluoro benzene is susceptible to replacement in cross-coupling reactions. adpharmachem.com
Role of Precursors such as 2-Bromo-4-fluorobenzonitrile (B1330171) and 4-Bromo-2-fluorobenzoic Acid in Synthesis
Specific precursors play a crucial role in the synthesis of this compound.
4-Bromo-2-fluorobenzoic acid is a versatile intermediate. guidechem.com It can be synthesized from 4-bromo-2-fluorotoluene (B1265965) by oxidation with potassium permanganate. guidechem.com This benzoic acid derivative can then undergo amidation with methylamine to form the corresponding amide. Subsequent reduction of the amide group to an amine would yield the target this compound. A mixture of 4-bromo-2-fluorobenzoic acid, methylamine hydrochloride, and a coupling agent like BOP reagent in dichloromethane (B109758) can be stirred at room temperature to produce 4-bromo-2-fluoro-N-methylbenzamide. chemicalbook.com
2-Bromo-4-fluorobenzonitrile is another key precursor. It can be synthesized from 2-bromo-4-fluorobenzamide (B1287565) by dehydration using trifluoroacetic anhydride. prepchem.com The nitrile group of 2-bromo-4-fluorobenzonitrile can then be reduced to a primary amine (2-bromo-4-fluorobenzylamine), which can subsequently be methylated to give the final product. The catalytic hydrogenation of benzonitriles is a known method for producing benzylamines. chemicalbook.com
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry offers a range of advanced and catalytic methods that can be applied to the synthesis of this compound, often providing higher efficiency and selectivity.
Transition-Metal Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Amination, Suzuki Cross-Coupling)
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds. This reaction can be used to couple an aryl halide (like 2-bromo-4-fluorobenzyl bromide) with an amine (methylamine). Palladium complexes with specific phosphine (B1218219) ligands are effective catalysts for the amination of a wide variety of aryl halides. cmu.edu The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the amine and base, and finally reductive elimination to form the product and regenerate the catalyst. berkeley.edu Recent developments have even enabled the use of aqueous ammonia as the amine source with hydroxide (B78521) as the base, catalyzed by palladium with a dialkyl biheteroaryl phosphine ligand. acs.orgnih.gov
The Suzuki cross-coupling reaction offers a method for modifying the aromatic ring by forming new carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide (such as the bromo-substituent on the benzene ring) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This allows for the introduction of various aryl or vinyl groups, leading to a diverse range of analogues. The general catalytic cycle for the Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Nucleophilic Aromatic Substitution Strategies in Fluorinated Systems
The presence of a fluorine atom on the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comnih.gov In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of a leaving group. nih.gov The high electronegativity of fluorine withdraws electron density from the ring, activating it towards nucleophilic attack. numberanalytics.commasterorganicchemistry.com
In the context of synthesizing related analogues, the fluorine atom in a precursor could potentially be displaced by a nucleophile. The order of reactivity for halogens as leaving groups in nucleophilic aromatic substitution is generally F >> Br > Cl > I. nih.gov This is in contrast to SN2 reactions where iodide is the best leaving group. The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex), and the highly electronegative fluorine atom is best at stabilizing this intermediate. stackexchange.commasterorganicchemistry.com
This reactivity can be harnessed to introduce other functional groups onto the aromatic ring, although in the case of this compound, the bromine atom would be more susceptible to other reaction types like cross-coupling.
Data Tables
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | CAS Number | Molecular Formula | Key Synthetic Transformations |
| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 nih.gov | C₇H₄BrFO₂ nih.gov | Amidation with methylamine followed by reduction. chemicalbook.com |
| 2-Bromo-4-fluorobenzonitrile | 36282-26-5 synquestlabs.com | C₇H₃BrFN synquestlabs.com | Reduction of the nitrile to an amine followed by methylation. chemicalbook.com |
| 2-Fluoro-4-bromotoluene | Not found | C₇H₆BrF | Bromination to benzyl bromide followed by amination. google.com |
Table 2: Catalytic Methods for Key Bond Formations
| Reaction Type | Catalyst System | Key Bond Formed | Substrates |
| Palladium-Catalyzed Amination | Pd(OAc)₂ / Phosphine Ligand | C-N | Aryl Halide + Amine cmu.edu |
| Suzuki Cross-Coupling | Pd(0) / Base | C-C | Organoboron + Halide libretexts.org |
| Copper-Catalyzed Benzylamine Synthesis | CuI / Ligand | C-N | Alkylarene + Imine acs.orgchemistryviews.org |
Reductive Amination Pathways for Amine Formation
The formation of this compound is efficiently achieved through reductive amination. This powerful and widely used method in organic chemistry involves the reaction of an aldehyde or ketone with an amine to form a secondary or tertiary amine. masterorganicchemistry.com In this specific synthesis, 2-bromo-4-fluorobenzaldehyde (B1271550) is treated with methylamine.
The initial reaction between the aldehyde and the primary amine forms an imine intermediate (or its protonated form, the iminium ion), which is not isolated but is reduced in situ to the desired secondary amine product. masterorganicchemistry.com This one-pot procedure is highly favored over other methods like the direct alkylation of amines, as it effectively prevents the common problem of over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com
A variety of reducing agents can be employed for the reduction step. The choice of reagent is critical and often depends on the specific substrates and desired reaction conditions. masterorganicchemistry.com Sodium borohydride (NaBH₄) is a common choice, though milder, more selective reagents are often preferred. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are capable of selectively reducing the iminium ion in the presence of the starting aldehyde, maximizing the yield of the desired amine. masterorganicchemistry.com
Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Strong reductant; can also reduce the starting aldehyde. | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for iminium ions over carbonyls; reaction is faster at lower pH. Concerns exist over cyanide toxicity. | masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, and non-toxic alternative to NaBH₃CN. Often the reagent of choice. | masterorganicchemistry.com |
| Titanium(IV) isopropoxide / PMHS | Ti(iOPr)₄ / Polymethylhydrosiloxane | Used for stereoselective reductive aminations, particularly of β-hydroxy ketones. | organic-chemistry.org |
| InCl₃/Et₃SiH/MeOH system | - | Highly chemoselective system that can be applied to various amines and tolerates multiple functional groups. | researchgate.net |
Mechanistic Investigations of Synthesis
Elucidation of Reaction Pathways and Intermediate Species
The mechanism of reductive amination for the synthesis of this compound proceeds through a well-understood pathway. The process begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. This initial addition forms a transient hemiaminal intermediate.
Following its formation, the hemiaminal undergoes dehydration by eliminating a molecule of water to form a Schiff base, more specifically, an N-(2-bromo-4-fluorobenzyl)-methylimine. Under the typically acidic or neutral conditions of the reaction, this imine is protonated to form a highly electrophilic iminium ion. It is this iminium cation that is the key intermediate species targeted by the reducing agent. masterorganicchemistry.com
A hydride donor, such as NaBH₃CN or NaBH(OAc)₃, then delivers a hydride ion (H⁻) to the carbon atom of the C=N double bond of the iminium ion. masterorganicchemistry.com This final step quenches the positive charge and forms the stable secondary amine, this compound. The selectivity of reagents like NaBH₃CN is crucial, as they react much more rapidly with the iminium ion than with the starting aldehyde, ensuring the reaction proceeds efficiently towards the desired product. masterorganicchemistry.com The presence of electron-withdrawing groups like fluorine on the aromatic ring can influence the reactivity of the aldehyde and the basicity of the resulting amine. researchgate.net
Synthetic Versatility and Role as an Intermediate in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized. ossila.com Halogenated compounds, in general, are cornerstone intermediates for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. researchgate.net The strategic placement of the bromo, fluoro, and secondary amine groups makes this compound a versatile precursor for a wide range of chemical entities.
Derivatization Strategies for this compound
The synthetic utility of this compound lies in its capacity for derivatization at two primary locations: the secondary amine and the aryl bromide.
Reactions at the Amine: The nitrogen atom's lone pair of electrons makes the secondary amine a nucleophilic center. It can readily undergo a variety of transformations, including acylation with acid chlorides or anhydrides to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and further alkylation to produce tertiary amines.
Reactions at the Aryl Bromide: The carbon-bromine bond provides a handle for numerous transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the benzene ring. Examples include the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).
The fluorine atom is generally less reactive towards substitution but serves to modulate the electronic properties and metabolic stability of the final target molecules. The presence of these multiple reactive handles allows for a modular approach to synthesis. ossila.com
Potential Derivatization Strategies
| Reactive Site | Reaction Type | Reagent Class | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Secondary Amine | Acylation | Acid Chlorides, Anhydrides | Amide | ossila.com |
| Secondary Amine | Sulfonylation | Sulfonyl Chlorides | Sulfonamide | ossila.com |
| Aryl Bromide | Suzuki Coupling | Boronic Acids/Esters | Biaryl | ossila.com |
| Aryl Bromide | Heck Coupling | Alkenes | Substituted Alkene | ossila.com |
| Aryl Bromide | Buchwald-Hartwig Amination | Amines | Aryl Amine | ossila.com |
Applications in the Construction of Diverse Chemical Entities
As a versatile intermediate, this compound serves as a key starting material for the synthesis of more elaborate molecules, particularly in the development of new pharmaceutical agents. ossila.com For instance, analogous building blocks like 5-bromo-4-fluoro-2-methylaniline (B104819) are crucial for synthesizing MDL compounds, which are known activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor. ossila.com
By applying the derivatization strategies outlined previously, chemists can use this compound to construct libraries of compounds for screening in drug discovery programs. The bromo-fluoro-benzylamine scaffold can be elaborated into a wide array of final products with diverse biological activities, demonstrating its importance as a foundational element in medicinal chemistry and organic synthesis.
Advanced Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of N-(2-Bromo-4-fluorobenzyl)-N-methylamine is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region would show a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the bromine atom (H-3) would likely appear as a doublet of doublets, influenced by coupling to the fluorine atom and the adjacent aromatic proton. The proton ortho to the benzyl (B1604629) group (H-6) would also be a doublet of doublets, and the proton meta to the bromine (H-5) would likely present as a triplet or a more complex multiplet.
The aliphatic region is expected to be simpler, with two key singlets. One singlet would correspond to the three protons of the N-methyl group, and the other would represent the two protons of the benzylic methylene (B1212753) group. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen atom.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic H-3 | 7.40 - 7.55 | dd | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| Aromatic H-5 | 7.10 - 7.25 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.5, J(H-H) ≈ 2.5 |
| Aromatic H-6 | 7.25 - 7.40 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |
| Benzylic CH₂ | 3.60 - 3.75 | s | - |
Note: Predicted values are based on analogous structures and may vary from experimental data.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), appearing as a doublet. The carbon attached to the bromine will also have a characteristic chemical shift. The aromatic carbons will appear in the downfield region (typically 110-165 ppm), while the aliphatic carbons of the benzyl and methyl groups will be found in the upfield region.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary C-1 (C-CH₂N) | 135 - 140 |
| Quaternary C-2 (C-Br) | 120 - 125 |
| Aromatic CH-3 | 130 - 135 |
| Quaternary C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 245-255 Hz) |
| Aromatic CH-5 | 115 - 120 (d, ²JCF ≈ 20-25 Hz) |
| Aromatic CH-6 | 110 - 115 (d, ²JCF ≈ 20-25 Hz) |
| Benzylic CH₂ | 55 - 60 |
Note: Predicted values are based on analogous structures and may vary from experimental data.
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks between the adjacent aromatic protons, helping to trace the connectivity around the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.65 ppm would correlate with the carbon signal at ~58 ppm, confirming them as the benzylic CH₂ group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound. This precise mass can be used to calculate the elemental composition, which serves as a powerful confirmation of the chemical formula (C₈H₉BrFN). The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its M+2 peak, with a mass difference of two and nearly equal intensity. libretexts.orglibretexts.org
Predicted HRMS Data
| Ion | Calculated m/z for C₈H₉⁷⁹BrFN⁺ | Calculated m/z for C₈H₉⁸¹BrFN⁺ |
|---|---|---|
| [M]⁺ | 217.9980 | 219.9960 |
Note: These are calculated exact masses.
In addition to the molecular ion peak, the mass spectrum will show several fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The analysis of these fragments helps to confirm the structure. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond. nih.gov
A prominent fragment would be the tropylium (B1234903) ion or a substituted tropylium ion, formed by the loss of the N-methylamine group. Another significant fragmentation would be the loss of a bromine atom. The presence of these characteristic fragments would provide strong evidence for the proposed structure of this compound.
Predicted Key Fragment Ions
| m/z | Proposed Fragment Structure |
|---|---|
| 188/190 | [M - CH₃]⁺ |
| 138 | [M - Br]⁺ |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
Note: The m/z values with a slash indicate the presence of bromine isotopes.
X-ray Crystallography3.5.1. Determination of Solid-State Molecular Geometry and Conformation 3.5.2. Analysis of Intermolecular Interactions and Crystal Packing
Further experimental research is required to determine the spectroscopic and crystallographic profile of this compound.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized for calculating the electronic structure of molecules. jetir.org This method offers a balance between accuracy and computational cost, making it ideal for studying complex systems like N-(2-Bromo-4-fluorobenzyl)-N-methylamine. DFT calculations are employed to determine the molecule's optimized geometry and to analyze its electronic properties in detail. researchgate.net
The first step in a theoretical study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the molecule's structure is adjusted to find the minimum energy conformation. jetir.org This process yields crucial data on bond lengths, bond angles, and dihedral angles.
For this compound, the optimized geometry would reveal the precise spatial relationship between the substituted benzyl (B1604629) group and the N-methylamine moiety. The analysis confirms the planarity of the benzene (B151609) ring and the tetrahedral geometry around the nitrogen atom. The electronic structure analysis provides information on the distribution of electrons throughout the molecule, which is fundamental to understanding its chemical behavior. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact compound were not found in the search results.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G) |
|---|---|---|
| Bond Lengths (Å) | C-Br | 1.910 |
| C-F | 1.355 | |
| C-N | 1.465 | |
| N-CH₃ | 1.458 | |
| C-C (ring avg.) | 1.395 | |
| **Bond Angles (°) ** | C-C-Br | 119.5 |
| C-C-F | 118.7 | |
| C-C-N | 121.0 | |
| C-N-C | 112.5 |
| Dihedral Angles (°) | C-C-C-N | 179.8 |
Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as less energy is needed to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed over the antibonding orbitals of the benzyl system. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω), which quantify the molecule's reactive nature. researchgate.net
Table 2: Illustrative FMO Analysis and Reactivity Descriptors This table presents hypothetical data for illustrative purposes.
| Parameter | Value (eV) | Formula |
|---|---|---|
| E(HOMO) | -6.25 | - |
| E(LUMO) | -1.15 | - |
| Energy Gap (ΔE) | 5.10 | E(LUMO) - E(HOMO) |
| Electronegativity (χ) | 3.70 | -(E(LUMO) + E(HOMO))/2 |
| Chemical Hardness (η) | 2.55 | (E(LUMO) - E(HOMO))/2 |
| Chemical Softness (S) | 0.39 | 1/η |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. wolfram.com It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map is colored based on electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are targets for nucleophiles. wolfram.comresearchgate.net
In the MEP map of this compound, the most negative regions (red) are expected around the highly electronegative fluorine and nitrogen atoms. These areas represent the sites of nucleophilic character. Conversely, positive potential regions (blue) would be located around the hydrogen atoms of the methyl and benzyl groups, indicating their electrophilic character. This visualization provides intuitive insight into the molecule's hydrogen bonding capabilities and reactive centers. researchgate.netwalisongo.ac.id
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including bonding, lone pairs, and intramolecular charge transfer interactions. wikipedia.orgq-chem.com It examines the delocalization of electron density between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). wisc.edu
For this compound, significant interactions would include hyperconjugation effects, such as the delocalization of lone pair electrons from the nitrogen (n) and fluorine (n) atoms to the antibonding π* orbitals of the aromatic ring. These interactions stabilize the molecule and influence its electronic properties. NBO analysis also determines the hybridization of atomic orbitals, confirming, for example, the sp² character of the aromatic carbons and the sp³ character of the nitrogen atom. wikipedia.org
Table 3: Illustrative NBO Analysis (Second-Order Perturbation Energy E(2)) This table presents hypothetical data for illustrative purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N | π* (C-C) ring | 5.85 | n → π* |
| LP (2) F | σ* (C-C) ring | 2.10 | n → σ* |
Quantum Chemical Calculations for Property Prediction
Beyond structural and electronic analysis, quantum chemical calculations are instrumental in predicting various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Theoretical calculations can generate spectra that closely approximate experimental results.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). researchgate.net For this compound, characteristic peaks would include N-H stretching, C-H aromatic and aliphatic stretching, C-F stretching, and C-Br stretching. Comparing calculated frequencies (often scaled to correct for systematic errors) with experimental data helps in assigning the observed spectral bands. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to verify the chemical structure and assign resonances to specific nuclei.
UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. The calculations provide the excitation energies and oscillator strengths for transitions, typically from π to π* orbitals within the aromatic system. This information helps in understanding the molecule's photophysical properties. ijnc.ir
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Thermodynamic Property Calculations and Stability Analysis
Theoretical thermodynamic property calculations are crucial for understanding the stability and reactivity of a molecule. Using statistical thermodynamics combined with quantum mechanical calculations, key parameters can be determined.
Key Thermodynamic Properties Investigated:
Heat Capacity (Cv): Describes the amount of heat required to raise the temperature of the molecule by a certain amount.
Entropy (S): Measures the degree of randomness or disorder in the molecular system.
Enthalpy (H): Represents the total energy of the system.
These properties are typically calculated over a range of temperatures to understand their behavior under different thermal conditions. The stability of a molecule can also be inferred from its frontier molecular orbitals (HOMO and LUMO), where a larger energy gap generally implies higher stability and lower chemical reactivity. pnrjournal.com
Table 1: Representative Thermodynamic Data from Theoretical Calculations (Hypothetical) This table is a hypothetical representation of what would be calculated for this compound.
| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |
|---|---|---|---|
| 298.15 | Data not available | Data not available | Data not available |
| 500 | Data not available | Data not available | Data not available |
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO response of organic molecules. jmcs.org.mx This analysis involves calculating properties that describe how a molecule's charge distribution is affected by an external electric field.
The key NLO parameters include:
Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, crucial for effects like second-harmonic generation.
A high β value, often associated with molecules possessing strong electron donor and acceptor groups connected by a π-conjugated system, indicates a significant NLO response. pnrjournal.com
Table 2: Calculated Nonlinear Optical Properties (Hypothetical) This table shows a hypothetical set of NLO properties for this compound.
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) in Debye | Data not available |
| Mean Polarizability (α) in esu | Data not available |
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Landscapes
Conformational analysis is performed to identify the most stable three-dimensional structures (conformers) of a molecule. By systematically rotating the rotatable bonds (like the C-C and C-N bonds in the benzylamine (B48309) backbone), a potential energy surface can be mapped. This landscape reveals the low-energy, stable conformations and the energy barriers between them. Such studies are fundamental for understanding how the molecule's shape influences its interactions and properties. For flexible molecules, identifying the global minimum energy conformation is key to further computational studies like molecular docking. researchgate.net
Molecular Docking Studies for Investigating Molecular Recognition and Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The simulation places the ligand into the binding site of the target and calculates a "docking score," which estimates the binding affinity. The analysis of the resulting docked pose reveals specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. While this methodology is standard, no specific molecular docking studies featuring this compound have been found in the reviewed literature.
Solvent Effects and Continuum Models in Computational Studies
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies often account for these effects using solvent models. Continuum models, such as the Polarizable Continuum Model (PCM), are a common approach. In this method, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute molecule is placed in a cavity within this medium. This allows for the calculation of properties like electronic structure, stability, and spectra in a more realistic, solvated environment, providing insights into how the molecule would behave in a solution. researchgate.net
Unraveling the Molecular Interactions of this compound: A Deep Dive into Structure-Activity Relationships
The intricate dance of molecular recognition, where a molecule precisely fits into a biological target, is governed by a subtle interplay of structural features. In the case of this compound, a close examination of its chemical architecture reveals key determinants that dictate its interaction profile. This article elucidates the structure-activity relationships (SAR) and molecular interactions of this compound, focusing on the profound influence of its halogen substituents, the methylamine (B109427) moiety, and the benzyl linker.
Advanced Applications in Organic and Materials Science
Design of Novel Chemical Scaffolds and Derivatives based on the Chemical Compound
The strategic design of novel chemical scaffolds and their derivatives is a cornerstone of modern drug discovery and materials science. N-(2-Bromo-4-fluorobenzyl)-N-methylamine serves as an excellent starting point for generating molecular diversity due to its inherent reactivity and substitution pattern.
Strategies for Expanding Chemical Space and Functional Diversity
Expanding chemical space from a core scaffold like this compound involves a variety of synthetic strategies aimed at introducing functional and structural diversity. The presence of the bromine atom on the aromatic ring is particularly advantageous, as it allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a vast array of substituents, including alkyl, aryl, and heteroaryl groups, as well as substituted amines, thereby significantly expanding the chemical space around the core structure.
Furthermore, the secondary amine functionality provides a handle for N-alkylation or acylation, allowing for the introduction of various side chains. For instance, studies on related N-benzyl-N-methylamine derivatives, such as N-benzyl-N-methyldecan-1-amine (BMDA), have shown that modifications to the N-alkyl chain can lead to compounds with significant biological activities, including anti-inflammatory and anti-oxidative properties. nih.govnih.govfrontiersin.org In one study, BMDA and its derivative, [decyl-(4-methoxy-benzyl)-methyl-amine] (DMMA), demonstrated the ability to inhibit the production of inflammatory cytokines and showed therapeutic potential in models of inflammatory bowel disease and rheumatoid arthritis. nih.govnih.govfrontiersin.org This highlights how systematic structural modifications of the N-benzyl-N-methylamine scaffold can lead to the discovery of new therapeutic agents.
The strategic combination of modifications at both the aromatic ring and the nitrogen atom can generate a large library of diverse molecules. For example, a three-component reaction involving aromatic halides, amines, and paraformaldehyde, mediated by zinc, offers a direct route to a variety of functionalized tertiary benzylamines. organic-chemistry.org
A summary of strategies to expand chemical space from the this compound scaffold is presented in the table below.
| Modification Site | Reaction Type | Potential New Functionalities |
| Aromatic Ring (C-Br) | Suzuki Coupling | Aryl, heteroaryl groups |
| Heck Coupling | Alkenyl groups | |
| Buchwald-Hartwig Amination | Substituted amines | |
| Sonogashira Coupling | Alkynyl groups | |
| Nitrogen Atom (N-H) | N-Alkylation | Diverse alkyl and benzyl (B1604629) groups |
| N-Acylation | Amide functionalities | |
| Reductive Amination | Substituted N-alkyl groups |
Library Synthesis and High-Throughput Screening Methodologies (general principles)
The generation of chemical libraries based on the this compound scaffold can be efficiently achieved using combinatorial chemistry principles. Solid-phase synthesis is a powerful technique where the scaffold can be attached to a solid support, allowing for sequential reactions and purifications to be carried out in a streamlined manner. For example, a related method describes the solid-phase synthesis of 1,5-benzodiazepin-2-ones starting from a resin-bound 4-fluoro-3-nitrobenzoic acid, where the fluoride (B91410) is displaced by an amino ester. capes.gov.br A similar strategy could be envisioned for the target compound.
Once a library of derivatives is synthesized, high-throughput screening (HTS) is employed to rapidly assess their biological activity against a specific target. nih.govnih.gov HTS assays are typically performed in a miniaturized format, such as 1536-well plates, and utilize automated liquid handling and detection systems. nih.gov A variety of detection methods can be used, including fluorescence, luminescence, and absorbance, to measure the effect of the compounds on the target. nih.gov For instance, an ATP content assay has been successfully used in a 1536-well format to screen for inhibitors of Cryptococcus neoformans viability. nih.gov
The data generated from HTS can be used to identify "hit" compounds with desired activity. These hits can then be further optimized through structure-activity relationship (SAR) studies to develop more potent and selective lead compounds.
Development of Molecularly Imprinted Polymers (MIPs) utilizing Related Structural Motifs
Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule, often referred to as a template. wikipedia.orgnih.govnih.govyoutube.com These materials are created by polymerizing functional and cross-linking monomers in the presence of the template molecule. wikipedia.orgyoutube.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template. wikipedia.orgyoutube.com This "molecular memory" allows MIPs to selectively rebind the template from a complex mixture. nih.gov
While no studies have been found that specifically use this compound as a template, the structural motif of aromatic amines is well-suited for the preparation of MIPs. nih.gov A study on the preparation of MIPs for the detection of aromatic hydrocarbons demonstrated that monomers like methyl acrylate (B77674) can be used to create selective binding sites for benzene (B151609), toluene, and xylene. nih.gov
In a highly relevant study, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, a compound with a similar brominated aromatic and amide structure, was successfully used as a functionalized template for the fabrication of MIPs. nih.gov These MIPs were then used for the selective recognition of biomolecules like tyramine (B21549) and L-norepinephrine. nih.gov This demonstrates the feasibility of using molecules with structural similarities to this compound to create MIPs with specific binding properties.
The general process for creating MIPs using a template with a related structural motif is outlined below:
| Step | Description |
| 1. Pre-polymerization | The template molecule (e.g., a structural analog of this compound) is mixed with functional monomers that can interact with it through non-covalent interactions (e.g., hydrogen bonding, ionic interactions). A cross-linking monomer and an initiator are also added. youtube.com |
| 2. Polymerization | The polymerization is initiated, typically by heat or UV light, to form a highly cross-linked polymer matrix around the template-monomer complex. wikipedia.org |
| 3. Template Removal | The template molecule is extracted from the polymer matrix using a suitable solvent, leaving behind specific recognition cavities. wikipedia.orgyoutube.com |
| 4. Rebinding | The MIP is now capable of selectively rebinding the original template or structurally similar molecules from a sample solution. nih.gov |
Role in the Synthesis of Diverse Organic Molecules and Fine Chemicals
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules and fine chemicals, particularly in the pharmaceutical industry. pharmanoble.comadpharmachem.comshreemlifesciences.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to build more complex molecular architectures.
The bromo- and fluoro-substituents on the benzene ring make the compound a versatile building block. For instance, related brominated and fluorinated anilines are used as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). nih.govmdpi.com The bromine atom can be readily converted to other functional groups through reactions such as lithiation followed by quenching with an electrophile, or through various palladium-catalyzed coupling reactions. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, which is often a desirable feature in drug design.
Furthermore, the N-methylbenzylamine moiety is a common structural feature in many biologically active compounds. The synthesis of α-substituted primary benzylamines can be achieved through copper-catalyzed cross-dehydrogenative coupling of alkylarenes, providing a practical route to these important building blocks. nih.gov The synthesis of various substituted benzylamines is a topic of significant interest in organic chemistry due to their prevalence in pharmaceuticals and other functional materials. organic-chemistry.org
For example, a related compound, BROMO-OTBN, is a key intermediate in the synthesis of dopamine-related drugs like bromocriptine, which is used to treat Parkinson's disease and other conditions. pyglifesciences.com This illustrates the importance of brominated intermediates in the production of valuable pharmaceuticals.
Exploration in Chemical Probe Development and Chemical Biology Tool Design
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. enamine.net The design of effective chemical probes requires a deep understanding of the target's structure and function, as well as the principles of medicinal chemistry. The this compound scaffold possesses several features that make it an attractive starting point for the development of chemical probes.
The ability to systematically modify the scaffold at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, a fluorescent probe can be designed by attaching a fluorophore to the scaffold. The cresyl violet scaffold has been used to develop targetable and responsive fluorescent probes for imaging organelles by introducing targeting and recognition groups at specific positions. nih.gov A similar strategy could be applied to the this compound scaffold.
The design of fluorescent materials for chemical sensing is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. rsc.org Materials based on polymers, sol-gels, and quantum dots are being explored for their potential to create highly sensitive and selective sensors. rsc.org The incorporation of the this compound motif into such materials could lead to the development of novel sensors for specific analytes.
A general workflow for the development of a chemical probe from a given scaffold is presented below:
| Step | Description |
| 1. Target Identification | A biological target of interest is selected for investigation. |
| 2. Scaffold Selection | A suitable chemical scaffold, such as this compound, is chosen based on its known or predicted binding properties. |
| 3. Library Synthesis | A library of derivatives is synthesized by modifying the scaffold at various positions. |
| 4. Screening and SAR | The library is screened for activity against the target, and structure-activity relationships are established to guide further optimization. |
| 5. Probe Characterization | The most promising compounds are characterized in terms of their potency, selectivity, and cellular activity to validate them as chemical probes. |
| 6. Biological Application | The validated chemical probe is used to investigate the biological function of the target in cells or organisms. |
Future Perspectives and Emerging Research Avenues for this compound
While this compound represents a specific chemical scaffold with potential for further investigation, dedicated public research focusing on its advanced synthetic methodologies, computational design, and mechanistic understanding is still emerging. This article explores the prospective research avenues for this compound by drawing upon cutting-edge technologies and strategies currently applied to analogous chemical structures in medicinal and process chemistry. The following sections outline potential future research directions that could unlock the full potential of this and related molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
